molecular formula C12H8ClNO3S B2658544 3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid CAS No. 439111-81-6

3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid

Cat. No.: B2658544
CAS No.: 439111-81-6
M. Wt: 281.71
InChI Key: DFOQJQLRPKSGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid” is a biochemical used for proteomics research . It belongs to the class of thiophene-based analogs, which have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives, including “this compound”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H8ClNO3S, and its molecular weight is 281.71 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Biological and Pharmacological Applications

Research on chlorogenic acid, a phenolic compound, demonstrates its broad biological and therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, which may parallel the activities of structurally similar compounds (Naveed et al., 2018). This suggests that "3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid" could have similar multifaceted applications in healthcare and medicine.

Chemical and Synthetic Applications

The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the chemical versatility and potential for creating diverse derivatives with tailored properties (Issac & Tierney, 1996). This underscores the possibility for "this compound" to serve as a precursor or intermediate in the synthesis of novel organic compounds with specific functions.

Metabolic Insights

The metabolic activation of carboxylic acids is a critical aspect, influencing their biological activity and potential toxicity. Studies on the metabolic transformation of carboxylic acid drugs into reactive metabolites, such as acyl-glucuronides, provide essential insights into their safety profiles and mechanisms of action (Skonberg et al., 2008). Understanding these metabolic pathways is crucial for assessing the potential health impacts of "this compound" and related compounds.

Mechanism of Action

While the specific mechanism of action for “3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid” is not mentioned in the search results, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including “3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid”, continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOQJQLRPKSGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.